4-Amino-2-methoxybenzaldehyde

Descripción general

Descripción

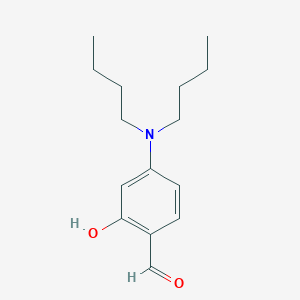

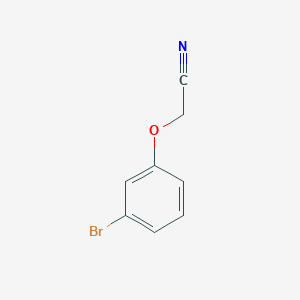

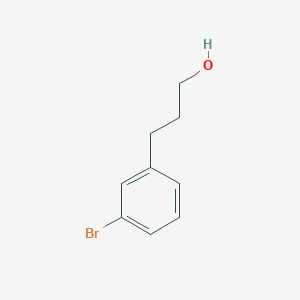

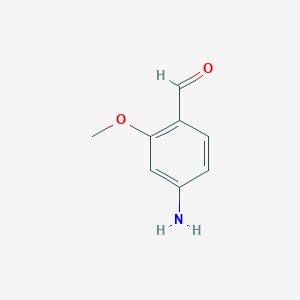

4-Amino-2-methoxybenzaldehyde is a chemical compound that has been utilized in various chemical syntheses. It is a derivative of benzaldehyde with an amino group at the 4-position and a methoxy group at the 2-position. This compound serves as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis and in the formation of polymorphs of certain organic compounds.

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, a study describes the development of new 4-methoxybenzaldehyde backbone linker resins for the solid-phase synthesis of peptides . These linkers are designed to be stable during the cleavage of common protecting groups, which is a crucial step in peptide synthesis. The stability of these linkers suggests that the methoxybenzaldehyde moiety can withstand harsh conditions without degradation, which is beneficial for the synthesis of peptides containing a variety of amino acids.

Molecular Structure Analysis

The molecular structure of a compound closely related to this compound, specifically a second monoclinic polymorph of 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, has been analyzed . This compound was prepared by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde. The study provides insights into the molecular geometry, including dihedral angles and the presence of intramolecular hydrogen bonding, which are critical factors that can influence the stability and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be inferred from the reported synthesis and structural analysis. The presence of both amino and methoxy functional groups allows for various chemical transformations. For example, the amino group can participate in condensation reactions, as seen in the synthesis of the pyrazolone derivative . The methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, general properties can be deduced based on the functional groups present. The amino group is likely to contribute to the compound's solubility in water and polar solvents, and the methoxy group may increase the electron density on the aromatic ring, affecting its chemical reactivity. The stability of the related linker resins under peptide synthesis conditions suggests that this compound and its derivatives may have good thermal stability and resistance to acidic conditions.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiaflatoxigenic Activities

- Application : 4-Amino-2-methoxybenzaldehyde derivatives exhibit notable antimicrobial and antiaflatoxigenic properties. Schiff bases derived from similar molecules, including 2-Hydroxy-4-methoxybenzaldehyde, have shown significant potential in reducing the growth of Aspergillus flavus and subsequent reduction of aflatoxin B1, a toxic metabolite produced by certain fungi (Harohally et al., 2017).

Synthesis and Characterization Studies

- Application : The chemical synthesis processes involving this compound derivatives are subject to extensive research. These include the synthesis of various Schiff bases and their characterization through methods like X-ray crystal diffraction, UV-Vis, and NMR spectroscopy. Such studies contribute to a deeper understanding of the molecular structures and properties of these compounds (Linsha, 2015).

Electrochemical Applications

- Application : In the field of electrochemistry, derivatives of this compound are involved in paired electrolysis processes. These processes demonstrate the synthesis of valuable chemicals through electrochemical cells, highlighting their potential in green chemistry and sustainable production methods (Sherbo et al., 2018).

Metal Ion Binding Properties

- Application : Schiff bases derived from compounds related to this compound have been studied for their metal ion binding properties. These studies are significant in understanding the complexation behavior of these compounds, which is relevant in fields like catalysis and material science (Güler et al., 2012).

Spectroscopic and Quantum Chemical Investigations

- Application : Spectroscopic and quantum chemical studies of this compound derivatives provide insights into their vibrational dynamics and molecular structure. These investigations are crucial for understanding the physical and chemical behavior of these compounds, which can be applied in various scientific fields (Abbas et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .

Mode of Action

This compound interacts with its target, cathepsin B, by inhibiting its activity . The compound is thought to act as a competitive inhibitor to cathepsin B . This means it competes with the substrate for the active site of the enzyme, reducing the enzyme’s activity.

Biochemical Pathways

The inhibition of cathepsin B by this compound affects the biochemical pathways associated with this enzyme. Cathepsin B is involved in the degradation and turnover of intracellular proteins . By inhibiting cathepsin B, this compound can disrupt these processes, potentially leading to the accumulation of undegraded proteins within the cell.

Pharmacokinetics

The compound’s molecular weight (15116 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of cathepsin B by this compound can have several molecular and cellular effects. As cathepsin B is involved in protein turnover, its inhibition can disrupt this process, potentially leading to the accumulation of undegraded proteins within the cell . This could affect cellular function and potentially lead to cell death.

Propiedades

IUPAC Name |

4-amino-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDSHMWJNXPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599689 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-65-2 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.